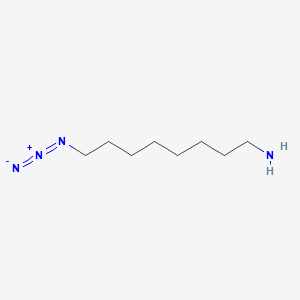

8-Azidooctan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-azidooctan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4/c9-7-5-3-1-2-4-6-8-11-12-10/h1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWKLPMHGKKSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=[N+]=[N-])CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Storage Stability of Aliphatic Amino-Azide Linkers

Introduction: The Critical Role of Linker Integrity in Advanced Bioconjugation

Aliphatic amino-azide linkers are foundational tools in modern drug development and biomedical research. Their dual functionality—a reactive amine for initial conjugation and a bioorthogonal azide for "click" chemistry—enables the precise and stable assembly of complex biomolecules, from antibody-drug conjugates (ADCs) to sophisticated diagnostic probes.[1][2][3] The success of these applications, however, hinges on the chemical integrity of the linker. Degradation during storage can lead to failed conjugations, the formation of impurities, and ultimately, compromised efficacy and safety of the final product. This guide provides an in-depth analysis of the factors governing the stability of aliphatic amino-azide linkers, offering field-proven protocols for storage, handling, and quality control to ensure the reliability and reproducibility of your research.

Chapter 1: The Chemical Nature of Aliphatic Amino-Azide Linkers

The stability of an organic azide is intrinsically linked to its molecular structure.[4] Aliphatic azides are known to be significantly more stable than their aromatic, olefinic, or carbonyl counterparts, which is a primary reason for their widespread use.[4][5] However, the energetic nature of the azide group (N₃) necessitates careful handling. Two empirical rules are often cited to provide a preliminary assessment of an organic azide's stability:

-

The Carbon-to-Nitrogen (C/N) Ratio: A higher ratio of carbon to nitrogen atoms generally indicates greater stability. For an organic azide to be considered reasonably stable for isolation and storage, the number of carbon and oxygen atoms should be at least three times the number of nitrogen atoms, expressed as (NC + NO) / NN ≥ 3.[2][5] Linkers with a C/N ratio between 1 and 3 are considered highly unstable and require stringent storage conditions, such as temperatures below room temperature and storage in dilute solutions (≤1 M).[4][5]

-

The "Rule of Six": This guideline suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution of the energetic nature of the group, rendering the compound relatively safe to handle.[4][6]

The presence of the aliphatic chain and the amino group in the linker structure plays a crucial role. The flexible, non-conjugated aliphatic chain helps to insulate the azide electronically, preventing destabilizing resonance effects seen in aromatic or vinylic azides. The amino group, while essential for initial conjugation, can potentially influence stability, particularly under certain pH conditions, though this is less pronounced than in molecules where the azide and amine are in close proximity, which could facilitate intramolecular reactions.

Chapter 2: Key Factors Influencing Storage Stability

The long-term stability of an aliphatic amino-azide linker is a function of its storage environment. Several factors can initiate or accelerate degradation pathways.

Temperature

Temperature is a critical factor. Elevated temperatures can provide the activation energy needed for the decomposition of the azide group. For long-term storage, it is strongly recommended to store these linkers at low temperatures, such as -20°C or ideally -80°C.[7] This significantly slows down potential degradation processes.[7] For routine lab use, refrigeration is acceptable for short periods, but freezing is paramount for preserving the compound's integrity over months or years. All synthesized organic azides should be stored below room temperature.[2][5]

Light

Exposure to light, particularly UV light, can induce photolytic decomposition of the azide group, leading to the formation of highly reactive nitrene intermediates.[8] This can trigger a cascade of unwanted side reactions. Therefore, it is imperative to store aliphatic amino-azide linkers in the dark, using amber vials or other light-blocking containers.[6]

pH and Solvent

The choice of solvent and the pH of the storage solution can impact stability. While aliphatic azides are generally resistant to hydrolysis, extreme pH conditions should be avoided.[9] Storing linkers in acidic conditions can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[5] For storage in solution, a neutral, aprotic solvent such as anhydrous DMSO or DMF is often preferred. If aqueous buffers are necessary, they should be sterile, neutral, and free of any potential reactants. For long-term stability, lyophilization (freeze-drying) to a solid powder is the optimal storage method.

Incompatible Chemicals

Cross-contamination with incompatible chemicals is a significant risk. Common laboratory reagents that can degrade azides include:

-

Reducing agents: Reagents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and even hydrogen gas can reduce the azide to a primary amine.[10]

-

Acids: Strong acids can protonate the azide, forming the dangerously unstable hydrazoic acid.[5]

-

Heavy metals: Contact with heavy metals such as copper, lead, or mercury can form highly shock-sensitive and explosive metal azide salts.[5] It is crucial to avoid using metal spatulas for handling azide compounds.[2]

Chapter 3: Potential Degradation Pathways

Understanding the potential chemical transformations that an aliphatic amino-azide linker can undergo is key to preventing them.

-

Reduction to Amine: This is one of the most common degradation pathways, where the azide group is converted to a primary amine. This can be initiated by contaminant reducing agents or certain storage conditions. The resulting diamine linker will fail to participate in the intended "click" reaction.

-

Hydrolysis: While less common for aliphatic azides, prolonged exposure to aqueous environments, especially at non-neutral pH, can lead to hydrolysis.

-

Thermal/Photolytic Decomposition: As mentioned, heat or light can cause the azide to lose diatomic nitrogen (N₂), forming a nitrene intermediate. This highly reactive species can then undergo a variety of reactions, including insertions and rearrangements, leading to a heterogeneous mixture of impurities.

Below is a diagram illustrating the primary degradation pathways.

Caption: Primary degradation pathways for aliphatic amino-azide linkers.

Chapter 4: Recommended Storage and Handling Protocols

To ensure the long-term integrity of aliphatic amino-azide linkers, the following protocols should be implemented:

Materials:

-

Amber glass vials or cryovials with tight-sealing caps.

-

Anhydrous solvents (DMSO, DMF) if storing in solution.

-

Inert gas (Argon or Nitrogen).

-

Non-metal spatulas (e.g., ceramic or plastic).[2]

Long-Term Storage (Months to Years):

-

Form: Store the linker as a lyophilized solid whenever possible.

-

Container: Place the solid in a pre-weighed amber vial.

-

Atmosphere: Flush the vial with an inert gas (argon or nitrogen) to displace air and moisture before sealing.

-

Temperature: Store the sealed vial at -80°C.

-

Labeling: Clearly label the container with the compound name, date, and storage conditions.

Short-Term Storage (Days to Weeks):

-

Form: A concentrated stock solution in an anhydrous aprotic solvent (e.g., DMSO) is acceptable.

-

Concentration: Keep the concentration of the stock solution reasonably high to minimize the amount of solvent needed for experiments, but generally not exceeding 1M.[5][6]

-

Container and Atmosphere: Use an amber vial flushed with inert gas.

-

Temperature: Store at -20°C.

-

Handling: When using the stock solution, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution. Use a fresh, dry pipette tip for each aliquot.

Chapter 5: Validating Linker Integrity: A Forced Degradation Study Protocol

A forced degradation study is an essential tool for understanding the potential degradation pathways and for developing a stability-indicating analytical method.[11][12] This involves intentionally exposing the linker to harsh conditions and analyzing the resulting products.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare several accurately weighed samples of the aliphatic amino-azide linker. Dissolve each in an appropriate solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).[11]

-

Stress Conditions: Expose each sample to one of the following conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid linker at 80°C for 48 hours.

-

Photodegradation: Expose a solution of the linker to a calibrated light source as per ICH Q1B guidelines.[11]

-

-

Sample Quenching: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating method, such as HPLC-UV-MS.

Analytical Method: HPLC-UV-MS for Stability Assessment

This method is designed to separate the parent linker from its potential degradation products.

-

Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm. Mass spectrometry in positive ion mode to identify the parent compound and any degradants by their mass-to-charge ratio.

Data Presentation: Example Stability Data

The results of a stability study can be summarized in a table to easily compare the linker's resilience under different conditions.

| Stress Condition | % Parent Linker Remaining | Major Degradant (m/z) |

| Control (T=0) | 100% | N/A |

| 0.1 M HCl, 60°C, 24h | 98.2% | Minor peaks observed |

| 0.1 M NaOH, 60°C, 24h | 95.5% | [M-28+H]⁺ (loss of N₂) |

| 3% H₂O₂, RT, 24h | 99.1% | No significant degradation |

| 80°C Solid, 48h | 92.0% | [M-28+H]⁺ (loss of N₂) |

| Photolytic | 85.7% | Multiple minor peaks |

Note: Data is illustrative.

The workflow for assessing stability is visualized below.

Caption: Workflow for a forced degradation study and stability assessment.

Conclusion

The chemical stability of aliphatic amino-azide linkers is not a given; it is the result of deliberate and informed storage and handling practices. By understanding the inherent chemical properties of these linkers and mitigating the environmental factors that can lead to their degradation—namely heat, light, and chemical incompatibility—researchers can ensure the integrity of these critical reagents. Implementing rigorous storage protocols and validating linker stability through analytical methods like HPLC-MS are not merely best practices; they are essential for the generation of reliable, reproducible data and the successful development of next-generation bioconjugates and therapeutics.

References

-

Bräse, S., et al. (2021). Research interests - Azide - KIT - IOC. Retrieved from the Karlsruhe Institute of Technology website. [Link]

-

University of Pittsburgh Safety Committee. (2013). Safe Handling of Azides. Retrieved from safety.pitt.edu. [Link]

-

ResearchGate. (2024). Which condition storage is suitable for azide-labelled protein/peptide?. Retrieved from ResearchGate. [Link]

-

Stanford University Environmental Health & Safety. Information on Azide Compounds. Retrieved from ehs.stanford.edu. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from pharmaguideline.com. [Link]

-

Sun, H., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics, 6(4), 1220-1231. [Link]

-

Rani, S., & Singh, A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 5(1). [Link]

-

University of California, Santa Barbara Environmental Health & Safety. Azide Compounds. Retrieved from ehs.ucsb.edu. [Link]

-

ResearchGate. Reaction scope-aliphatic azides. Retrieved from researchgate.net. [Link]

- Bräse, S., & Banert, K. (Eds.). (2010). Organic Azides: Syntheses and Applications. John Wiley & Sons. (General reference, specific URL not available for the entire book).

-

Middle East Technical University. (n.d.). The preparation of azido amino acids and the application of native chemical ligation in the synthesis of. Retrieved from etd.lib.metu.edu.tr. [Link]

-

Butler, J., et al. (1983). Reaction of azide radicals with amino acids and proteins. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 44(5), 515-522. [Link]

-

ResearchGate. (2017). Azide/alkyne-“click”-reactions on amino resin materials: An LC-ESI-TOF analysis. Retrieved from ResearchGate. [Link]

-

MDPI. (2026). Development of Three Alternative Strategies for the Binding of Cells to Functionalized DeepTip TM AFM Probes. Retrieved from mdpi.com. [Link]

-

ResearchGate. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Retrieved from ResearchGate. [Link]

-

Wikipedia. Pentaerythritol tetranitrate. Retrieved from en.wikipedia.org. [Link]

-

ACS Publications. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Retrieved from pubs.acs.org. [Link]

-

ResearchGate. (2021). A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID). Retrieved from ResearchGate. [Link]

-

NIH National Center for Biotechnology Information. (2022). Comparative Study of Click Handle Stability in Common Ligation Conditions. Retrieved from ncbi.nlm.nih.gov. [Link]

-

Wikipedia. Organic azide. Retrieved from en.wikipedia.org. [Link]

-

NIH National Center for Biotechnology Information. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Retrieved from ncbi.nlm.nih.gov. [Link]

-

ACS Publications. (2009). Decomposition and addition reactions of organic azides. Retrieved from pubs.acs.org. [Link]

Sources

- 1. Azide-linkers for Drug Design - Enamine [enamine.net]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]

- 10. Organic azide - Wikipedia [en.wikipedia.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Tether: Strategic Selection of 8-Azidooctan-1-amine vs. PEG Linkers in Bioconjugation

Executive Summary

In the architecture of bioconjugates—whether Antibody-Drug Conjugates (ADCs), PROTACs, or surface-modified nanoparticles—the linker is often dismissed as a passive connector. This is a critical error. The choice between a hydrophobic aliphatic linker, such as 8-Azidooctan-1-amine , and a hydrophilic PEG-based linker dictates the physicochemical destiny of the final construct.

This guide analyzes the mechanistic trade-offs between these two linker classes. While PEGylation is the gold standard for solubility and circulating half-life, recent data in targeted protein degradation (TPD) suggests that hydrophobic alkyl linkers (like the C8 chain) can paradoxically improve intracellular permeability by masking polar surface area.

Part 1: Chemical Architecture & Physicochemical Properties

The fundamental difference lies in the interaction with the solvent sphere. This compound represents a "lipid-like" spacer, whereas PEG linkers act as "solvent sponges."

Structural Comparison

| Feature | This compound | PEG-based Linkers (e.g., Azido-PEG8-Amine) |

| Backbone Chemistry | Aliphatic Hydrocarbon (-(CH₂)₈-) | Polyether (-(CH₂CH₂O)ₙ-) |

| Hydrophobicity (LogP) | High (Lipophilic) | Low (Hydrophilic) |

| Solvation | Excluded from water (Hydrophobic effect) | Heavily solvated (Hydrogen bonding) |

| Conformational Freedom | Semi-rigid; prone to hydrophobic collapse | High flexibility (entropic penalty upon binding) |

| Metabolic Stability | High (Resistant to oxidation) | Moderate (Susceptible to oxidative chain scission) |

| Immunogenicity | Generally Silent | Potential for anti-PEG antibodies (ABC phenomenon) |

The Hydrophobic Collapse vs. The PEG Shield

-

Alkyl Linkers (this compound): In aqueous environments, the C8 chain seeks to minimize water contact. This often leads to "hydrophobic collapse," where the linker folds back onto the hydrophobic patches of the payload or protein. In PROTACs, this can be advantageous, effectively reducing the molecule's hydrodynamic radius and facilitating passive diffusion through cell membranes [1, 2].

-

PEG Linkers: The ethylene glycol units coordinate water molecules, creating a hydration shell. In ADCs, this "PEG Shield" is crucial for preventing the aggregation of hydrophobic payloads (like pyrrolobenzodiazepines or auristatins) and masking them from the immune system [3].

Part 2: Application-Driven Selection Framework

PROTACs: The Permeability Paradox

In the development of Proteolysis-Targeting Chimeras (PROTACs), the "Rule of 5" is frequently broken.[1] Here, the linker determines cell permeability.[2][3]

-

Why use this compound? Recent studies indicate that while PEG linkers improve solubility, they can impede cell permeability due to high polarity. An alkyl linker like this compound increases lipophilicity, aiding the molecule in traversing the lipid bilayer. Furthermore, the semi-rigid nature of the alkyl chain can pre-organize the ternary complex (Target-PROTAC-E3 Ligase), potentially enhancing degradation efficiency [1, 4].

-

Why use PEG? If the warhead and E3 ligand are extremely hydrophobic, the resulting molecule may be insoluble in assay media. A PEG linker is required here to act as a "solubility handle" [4].

ADCs: Stability and Circulation

-

Why use PEG? For ADCs, the priority is preventing clearance and aggregation. PEG linkers increase the hydrodynamic radius, reducing renal clearance. They also prevent the hydrophobic payload from inducing antibody aggregation [3, 5].

-

Why use this compound? Short alkyl linkers are used when rapid enzymatic cleavage is desired inside the lysosome, and the payload itself is not overly hydrophobic. However, for most modern ADCs, the lack of solubility offered by alkyl chains makes them less common than PEGs unless paired with solubilizing groups.

Part 3: Decision Logic Visualization

The following diagram illustrates the decision matrix for selecting between these linkers based on payload properties and biological targets.

Figure 1: Decision matrix for selecting between alkyl and PEG linkers based on physicochemical constraints.

Part 4: Experimental Protocol

Dual-Functionalization of this compound

This protocol describes the conjugation of this compound to a Carboxyl-containing Warhead (Step 1) followed by a Click Reaction to an Alkyne-tagged Protein/Ligand (Step 2).

Rationale: The amine group is reacted first to avoid potential interference with the copper catalyst used in the subsequent click reaction.

Reagents Required[4][5][6][7][]

-

Linker: this compound (dissolved in DMSO).

-

Activation: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[9]

-

Catalyst: CuSO₄ (50 mM) and THPTA ligand (to protect biomolecules from ROS).

-

Reductant: Sodium Ascorbate (freshly prepared).[9]

-

Buffer: PBS (pH 7.4) and Carbonate Buffer (pH 8.5).

Step 1: Amide Bond Formation (Warhead Conjugation)

-

Activation: Dissolve the carboxyl-containing warhead (1 eq) in dry DMSO. Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 30 minutes at Room Temperature (RT) to generate the NHS-ester active intermediate.

-

Conjugation: Add this compound (1.2 eq) to the reaction mixture.

-

pH Adjustment: Add Triethylamine (TEA) or adjust with Carbonate Buffer to ensure pH is ~8.0–8.5. The unprotonated amine is the nucleophile.

-

Incubation: Stir for 2–4 hours at RT.

-

Purification: Purify the Warhead-Linker-Azide intermediate via Reverse-Phase HPLC (C18 column) to remove unreacted amine and urea byproducts. Confirm mass via LC-MS.

Step 2: CuAAC "Click" Reaction (Ligand/Protein Conjugation)

-

Setup: Dissolve the Alkyne-tagged ligand/protein in PBS (pH 7.4).

-

Addition: Add the Warhead-Linker-Azide (from Step 1) in 2–5 fold molar excess (dissolved in minimal DMSO).

-

Catalyst Premix: In a separate tube, mix CuSO₄ (1 eq relative to alkyne) with THPTA (5 eq). This complex protects the protein from oxidation.

-

Initiation: Add the Cu-THPTA mix to the main reaction. Initiate by adding Sodium Ascorbate (10 eq).

-

Incubation: Incubate for 1 hour at RT in the dark (or 4°C overnight for sensitive proteins).

-

Quenching & Purification: Remove copper using EDTA or commercially available scavenger resins. Purify final conjugate via Size Exclusion Chromatography (SEC) or HPLC.

References

-

ACS Medicinal Chemistry Letters. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. (2025).[9][10][11] Retrieved from [Link]

-

AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024).[10][12][13][14] Retrieved from [Link]

-

American Pharmaceutical Review. Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024).[10][12][13][14] Retrieved from [Link]

Sources

- 1. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. adcreview.com [adcreview.com]

- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 6. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 7. furthlab.xyz [furthlab.xyz]

- 9. benchchem.com [benchchem.com]

- 10. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 8-Amino-1-octanol | C8H19NO | CID 15919832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Azidopentan-1-amine | C5H12N4 | CID 12034567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

Technical Guide: Safety, Handling, and Application of 8-Azidooctan-1-amine

Executive Summary & Risk Profile

8-Azidooctan-1-amine (CAS: 88192-19-2) is a heterobifunctional linker widely utilized in chemical biology for "Click Chemistry" (CuAAC and SPAAC) and PROTAC linker synthesis.[1] Its utility lies in its dual reactivity: a primary amine for amide coupling and a terminal azide for bio-orthogonal conjugation.[1]

However, this utility comes with a strict risk profile.[1] As an organic azide , it possesses latent high-energy characteristics.[1] While the octyl chain provides stabilization (adhering to the "Rule of Six"), the molecule must be treated as a potential explosive precursor and a severe toxicant.

Critical Safety Directive:

Never use metal spatulas or metal-containing equipment (copper/lead/brass) when handling this compound.[1] Formation of heavy metal azides can lead to spontaneous detonation.[1][2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Understanding the physical state is the first step in exposure control.[1]

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 88192-19-2 |

| Formula | |

| Molecular Weight | 170.26 g/mol |

| Physical State | Colorless to pale yellow oil (typically) or low-melting solid.[1] |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM (See warnings on DCM). |

| Boiling Point | >200°C (Predicted).[1][3] Do not distill. Decomposes before boiling. |

| C/N Ratio | 2.0 (High Energy Precursor) |

Hazard Identification: The "Why" Behind the Protocol

Energetic Instability (Explosion Hazard)

Organic azides can decompose explosively with heat, shock, or friction. We assess stability using two empirical rules:

-

The C/N Ratio (Rule of Three):

For this compound: -

The Rule of Six: Requires

carbons per energetic functional group.[1][4] Analysis: 8 Carbons / 1 Azide = 8 .[1] Conclusion: Because

Toxicology (Amine & Azide Hazards)

-

Corrosivity: The primary amine (

) is basic (pKa ~10.5).[1] It causes Category 1C Skin Burns and Category 1 Eye Damage .[1][5] -

Systemic Toxicity: The azide moiety (

) acts as a cytochrome c oxidase inhibitor, similar to cyanide.[1] Absorption through skin can cause "azide headaches" (severe vasodilation) and hypotension.[1]

Operational Handling & Storage[10]

Storage Protocol (Cold Chain)

-

Temperature: Store at -20°C .

-

Light: Protect from light (amber vials).[1][4] Azides can degrade to nitrenes under UV exposure.[1]

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent amine oxidation.[1]

Engineering Controls

-

Fume Hood: Mandatory.[1][2][6] Sash at lowest working position.[1]

-

Blast Shield: Required if scaling reactions > 1 gram.[1]

-

Glassware: Use only pristine glassware. Avoid ground glass joints where possible; friction in the joint can detonate azide traces.[1] Use Teflon sleeves or clamps if joints are unavoidable.[1]

Solvents & Incompatibilities[1]

-

RESTRICTED: Dichloromethane (DCM) and Chloroform .[1]

-

Reason: While less critical for alkyl azides than sodium azide, the formation of diazidomethane (highly explosive) is a risk if any free azide ion is present. Use Ethyl Acetate or THF/DMF instead.[1]

-

-

-

Reason: Contact with acid releases Hydrazoic Acid (

), a volatile, explosive, and highly toxic gas.

-

PPE Selection[1]

-

Gloves: Standard Nitrile is acceptable for incidental splash.[1] For prolonged handling, use Silver Shield (Laminate) gloves as azides can permeate nitrile.[1]

-

Eye Protection: Chemical splash goggles (not just safety glasses).[1]

Experimental Workflow: Click Chemistry

The following diagram illustrates the safe workflow for utilizing this compound in a CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction.

Figure 1: Safe operational workflow for handling this compound in bioconjugation.

Emergency Protocols

Spill Response Decision Matrix

If a spill occurs, immediate classification determines the response.[1]

Figure 2: Decision matrix for spill response. Note: Paper towels can increase surface area for evaporation/reaction; inert absorbents are preferred.

Exposure First Aid

-

Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use organic solvents (increases absorption).[1][2]

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Waste Disposal: The Staudinger Quench

Never dispose of active azides down the drain.[1][2] The accumulation of azides in lead/copper plumbing creates a ticking time bomb.[1]

Protocol: Chemical Deactivation

Before disposal, unreacted azide residues should be chemically reduced to the corresponding amine (which is non-explosive, though still basic).

-

Reagent: Prepare a solution of Triphenylphosphine (

) in THF (1.5 equivalents relative to estimated azide). -

Reaction: Add the azide waste to the

solution. -

Mechanism: The Staudinger reaction occurs, releasing Nitrogen gas (

).[1]-

Note: Ensure the vessel is vented to prevent pressure buildup.[1]

-

-

Hydrolysis: Add a small amount of water to hydrolyze the intermediate aza-ylide to the amine and triphenylphosphine oxide.

-

Disposal: The resulting mixture can now be disposed of as standard organic chemical waste (halogen-free or halogenated depending on solvent).[1]

References

-

University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[7][8] UCSB Environmental Health & Safety.[1] [Link][1]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[7][8] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

-

Bräse, S., et al. (2005).[1][2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1][2] Angewandte Chemie International Edition, 44(33), 5188-5240. [Link][1]

-

PubChem. (2025).[1][9][3] Compound Summary: 3-Azidopropan-1-amine (Homologue Reference).[1] National Library of Medicine.[1] [Link]

-

NIST. (2025). 1-Octanamine Properties.[1][10][11][9][3][12][13] National Institute of Standards and Technology.[1] [Link][1]

Sources

- 1. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.unm.edu [chemistry.unm.edu]

- 3. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. uvic.ca [uvic.ca]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. 3-Azidopropan-1-amine | C3H8N4 | CID 150110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Octanamine [webbook.nist.gov]

- 11. 8-Bromooctan-1-amine | C8H18BrN | CID 20206917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: 8-Azidooctan-1-amine as a Versatile Building Block for PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide on the utilization of 8-azidooctan-1-amine in the synthesis of Proteolysis Targeting Chimera (PROTAC) linkers. We delve into the rationale behind its selection, highlighting the strategic importance of its bifunctional nature—an azide for "click" chemistry and a primary amine for amide bond formation. This document offers comprehensive, step-by-step protocols for the incorporation of this linker into PROTAC scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and subsequent conjugation to ligands for the target protein or E3 ligase.

Introduction to PROTAC Technology and the Central Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that are revolutionizing drug discovery by coopting the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] Upon simultaneous binding, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][4]

The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy.[5][6][7][8] These characteristics profoundly influence the stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as its solubility and cell permeability.[2][7][9] Alkyl and polyethylene glycol (PEG) chains are among the most common motifs used in linker design due to their synthetic tractability and the ability to systematically vary their length.[5][]

This compound: A Strategic Choice for PROTAC Linker Synthesis

This compound is a bifunctional linker that offers a strategic advantage in the modular synthesis of PROTACs. Its key features include:

-

An Eight-Carbon Alkyl Chain: This provides a flexible, hydrophobic spacer that can be systematically extended or modified to optimize the distance between the POI and E3 ligase ligands for efficient ternary complex formation.[5][] The length of the alkyl chain is a critical parameter that often requires empirical optimization to achieve potent degradation.[7][12][13]

-

A Terminal Azide Group: This functional group is a key component for "click" chemistry, a set of bioorthogonal reactions that are highly efficient and specific.[][15] The azide allows for the facile and robust conjugation to an alkyne-modified ligand via CuAAC or SPAAC.[7][]

-

A Terminal Primary Amine Group: The primary amine serves as a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.[16][17]

The bifunctional nature of this compound allows for a convergent synthetic strategy, where the two ligands of the PROTAC can be synthesized and modified separately before being joined by the linker. This modularity is highly advantageous for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.[5][]

Synthesis of PROTACs using this compound: Protocols and Methodologies

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following sections provide detailed protocols for the key steps. For this workflow, we will consider the scenario where the amine group of this compound is first acylated with an E3 ligase ligand, followed by a click reaction with an alkyne-functionalized POI ligand.

Materials and Reagents

| Reagent/Material | Supplier | Notes |

| N-Boc-8-azidooctan-1-amine | BroadPharm | Or other commercial supplier |

| E3 Ligase Ligand (with a carboxylic acid) | --- | e.g., Pomalidomide-acid |

| POI Ligand (with a terminal alkyne) | --- | e.g., Alkyne-modified JQ1 |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | --- | Amide coupling reagent |

| DIPEA (N,N-Diisopropylethylamine) | --- | Base |

| DMF (N,N-Dimethylformamide) | --- | Anhydrous |

| Trifluoroacetic Acid (TFA) | --- | For Boc deprotection |

| Dichloromethane (DCM) | --- | Anhydrous |

| Copper(II) Sulfate (CuSO₄) | --- | For CuAAC |

| Sodium Ascorbate | --- | For CuAAC |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | --- | Water-soluble ligand for Cu(I) |

| DBCO-functionalized reagent | --- | For SPAAC |

| Solvents for purification (e.g., Ethyl Acetate, Hexanes) | --- | HPLC grade |

| Silica Gel for column chromatography | --- | --- |

Experimental Workflow

Caption: General workflow for PROTAC synthesis using this compound.

Protocol 1: Amide Bond Formation with an E3 Ligase Ligand

This protocol describes the coupling of the primary amine of N-Boc-8-azidooctan-1-amine with a carboxylic acid-functionalized E3 ligase ligand.

-

Activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Addition of Base: Add DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature. The formation of the activated ester can be monitored by TLC or LC-MS.

-

Coupling Reaction: Add a solution of N-Boc-8-azidooctan-1-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the Boc-protected azido-linker-E3 ligase conjugate.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to liberate the primary amine for further functionalization if needed, or in this workflow, to yield the final amine-functionalized linker-ligand conjugate.

-

Deprotection Reaction: Dissolve the Boc-protected intermediate from the previous step in a solution of 20-50% TFA in DCM.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM or another suitable solvent multiple times to ensure complete removal of residual TFA. The resulting amine-functionalized product is often obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base if necessary.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-functionalized linker-ligand conjugate to an alkyne-functionalized POI ligand.[18][19]

-

Preparation of Reagents: Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 300 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).

-

Reaction Setup: In a suitable vial, dissolve the azide-functionalized linker-E3 ligase conjugate (1.0 eq) and the alkyne-functionalized POI ligand (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water, or DMF).

-

Addition of Catalytic System: Add the THPTA solution (e.g., 10 µL of 100 mM solution), followed by the CuSO₄ solution (e.g., 10 µL of 20 mM solution).[18] Vortex briefly to mix.

-

Initiation of Reaction: Add the sodium ascorbate solution (e.g., 10 µL of 300 mM solution) to initiate the reaction.[18]

-

Reaction Conditions: Protect the reaction from light and stir at room temperature for 30-60 minutes, or until completion as monitored by LC-MS.[18]

-

Purification: Upon completion, the final PROTAC can be purified by preparative HPLC to obtain the desired product.

Caption: Schematic of the CuAAC reaction for PROTAC synthesis.

Alternative Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the use of a copper catalyst is undesirable due to potential cellular toxicity or interference with downstream assays, SPAAC offers a metal-free alternative.[][] This reaction utilizes a strained cyclooctyne, such as DBCO (dibenzocyclooctyne), which reacts spontaneously with azides.[][21]

-

Reaction Setup: Dissolve the azide-functionalized linker-E3 ligase conjugate (1.0 eq) and the DBCO-functionalized POI ligand (1.0-1.5 eq) in a suitable solvent (e.g., DMSO, DMF, or aqueous buffers).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by LC-MS. SPAAC reactions are typically slower than CuAAC.

-

Purification: Once the reaction is complete, purify the final PROTAC using preparative HPLC.

Characterization and Quality Control

The synthesized intermediates and the final PROTAC should be thoroughly characterized to confirm their identity and purity.

| Analytical Technique | Purpose | Expected Outcome |

| LC-MS | Monitor reaction progress, confirm molecular weight | Correct mass-to-charge ratio for the expected product |

| ¹H and ¹³C NMR | Structural elucidation | Spectra consistent with the proposed chemical structure |

| HPLC | Determine purity | Purity >95% for biological assays |

| HRMS | Confirm elemental composition | Accurate mass measurement consistent with the molecular formula |

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of PROTACs. Its bifunctional nature, combining a flexible alkyl chain with orthogonal reactive handles for amide coupling and click chemistry, facilitates a modular and efficient approach to PROTAC assembly. The protocols outlined in this application note provide a robust framework for researchers to synthesize and optimize novel PROTACs, thereby accelerating the development of this promising therapeutic modality. The strategic use of click chemistry, in particular, enables the rapid generation of PROTAC libraries with diverse linker lengths and compositions, which is essential for fine-tuning the biological activity of these potent protein degraders.[5][7][]

References

-

Semantic Scholar. Click chemistry in the development of PROTACs. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

-

CD ComputaBio. PROTAC Linker Design and Optimization. [Link]

-

ResearchGate. Bifunctional “click” linkers. [Link]

-

National Center for Biotechnology Information. (2025, June 25). Advancing Design Strategy of PROTACs for Cancer Therapy. PMC. [Link]

-

Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. [Link]

-

Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. [Link]

-

ResearchGate. (2025, December 21). Novel approaches for the rational design of PROTAC linkers. [Link]

-

AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

-

National Center for Biotechnology Information. (2011, March 1). Impact of linker length on the activity of PROTACs. PMC. [Link]

-

Interchim. Click chemistry Activators. [Link]

-

National Center for Biotechnology Information. (2010, October 15). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]

-

ACS Publications. (2020, December 1). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

-

King Saud University. CHAPTER 8: AMINES Fundamentals of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2020). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. [Link]

-

Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 12. explorationpub.com [explorationpub.com]

- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 17. studymind.co.uk [studymind.co.uk]

- 18. broadpharm.com [broadpharm.com]

- 19. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Amide Coupling of 8-Azidooctan-1-amine with NHS Esters

A Senior Application Scientist's Guide to Robust Bioconjugation

Introduction

The covalent modification of molecules with bioorthogonal handles is a cornerstone of modern chemical biology, drug development, and materials science. Among the diverse toolkit of bioconjugation chemistries, the reaction of a primary amine with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond is one of the most widely employed strategies due to its high efficiency and selectivity under mild conditions.[1][2] This application note provides a detailed, field-proven guide for the amide coupling of 8-Azidooctan-1-amine with NHS esters. The resulting product, an octyl chain bearing a terminal azide, is a valuable building block for introducing a bioorthogonal azide group onto a molecule of interest, enabling subsequent ligation via "click chemistry" reactions.[3]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both successful execution and the ability to troubleshoot and adapt the methodology.

The Scientific Foundation: Understanding the Reaction

The amide coupling between this compound and an NHS ester is a nucleophilic acyl substitution reaction. The primary amine of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[1]

Key Reaction Parameters and Their Scientific Rationale

-

pH: The pH of the reaction medium is a critical parameter. The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the amine's conjugate acid. For primary alkyl amines like octylamine, the pKa is around 10.65.[4] A reaction pH between 8.0 and 9.0 provides a sufficient concentration of the free amine for efficient reaction while minimizing the competing hydrolysis of the NHS ester, which becomes more rapid at higher pH.[2]

-

Solvent: The choice of solvent is crucial for ensuring that both reactants are soluble and stable. Anhydrous aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they readily dissolve both the amine and many NHS esters.[5] For reactions involving biomolecules, aqueous buffers are often used, and a small amount of a co-solvent like DMF or DMSO can be added to aid in the dissolution of a hydrophobic NHS ester. It is imperative to use high-purity, amine-free solvents to avoid side reactions.

-

Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion. When labeling a precious or complex molecule functionalized with an NHS ester, a slight excess of this compound (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the NHS ester. Conversely, if the NHS ester is the more readily available reagent, it can be used in excess.

-

Temperature and Reaction Time: The reaction is typically performed at room temperature (20-25°C) and is often complete within a few hours. Lower temperatures (e.g., 4°C) can be used to slow down the competing hydrolysis of the NHS ester, particularly when working with sensitive biomolecules, though this will also slow down the desired amide bond formation, necessitating longer reaction times.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| This compound | >95% purity | Various | Can be synthesized from 8-bromooctan-1-amine or purchased. Likely a liquid at room temperature. Store under an inert atmosphere at 2-8°C. |

| NHS Ester of Interest | >95% purity | Various | Stability can vary; store desiccated at -20°C. |

| Anhydrous Dimethylformamide (DMF) | DriSolv® or equivalent (<50 ppm H₂O) | MilliporeSigma | Use a fresh bottle or from a sure-seal system to minimize water content. |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | >99.5% purity | Acros Organics | Acts as a base to scavenge the proton released during the reaction and ensure the amine remains deprotonated. |

| Dichloromethane (DCM) | ACS Grade or higher | Fisher Scientific | For extraction. |

| Ethyl Acetate (EtOAc) | ACS Grade or higher | VWR | For extraction and chromatography. |

| Hexanes | ACS Grade or higher | VWR | For chromatography. |

| Saturated Sodium Bicarbonate Solution | Laboratory prepared | N/A | For aqueous workup. |

| Brine (Saturated NaCl solution) | Laboratory prepared | N/A | For aqueous workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | For drying the organic layer. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For flash column chromatography. |

| TLC Plates | Silica gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |

Experimental Protocols

Protocol 1: General Amide Coupling in an Organic Solvent

This protocol is suitable for the reaction of an NHS ester with this compound when both are soluble in an organic solvent.

1. Reagent Preparation:

- Allow the NHS ester and this compound to warm to room temperature before opening to prevent condensation of moisture.

- Prepare a stock solution of the NHS ester in anhydrous DMF (e.g., 100 mg/mL).

- Prepare a stock solution of this compound in anhydrous DMF (e.g., 100 mg/mL).

2. Reaction Setup:

- To a clean, dry reaction vial equipped with a magnetic stir bar, add the NHS ester solution (1.0 equivalent).

- Add anhydrous DMF to achieve a suitable concentration for the reaction (e.g., 0.1 M).

- Add triethylamine or DIPEA (1.5 - 2.0 equivalents).

- While stirring, add the this compound solution (1.1 equivalents) dropwise.

3. Reaction Monitoring:

- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- Prepare a TLC chamber with a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate).

- Spot the starting NHS ester, this compound, and the reaction mixture on the TLC plate.

- Visualize the spots under UV light (if the NHS ester or product is UV active) and/or by staining. A ninhydrin stain can be used to visualize the amine-containing compounds. A specific stain for azides can be prepared by reducing the azide to an amine with triphenylphosphine followed by ninhydrin staining.[6]

- The reaction is complete when the limiting reagent (typically the NHS ester) is no longer visible on the TLC plate. This usually takes 2-4 hours at room temperature.

4. Work-up and Purification:

- Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

- Transfer the mixture to a separatory funnel and wash sequentially with:

- Saturated sodium bicarbonate solution (to remove unreacted NHS ester and N-hydroxysuccinimide).

- Water.

- Brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Protocol 2: Amide Coupling in an Aqueous Buffer (for water-soluble NHS esters)

This protocol is suitable for labeling water-soluble molecules, such as proteins or other biomolecules, that have been functionalized with an NHS ester.

1. Reagent Preparation:

- Dissolve the NHS ester-functionalized molecule in a non-amine-containing buffer at pH 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer or 0.1 M phosphate buffer).

- Prepare a stock solution of this compound in DMSO or DMF.

2. Reaction Setup:

- To the solution of the NHS ester-functionalized molecule, add the this compound stock solution to achieve a final molar excess of the amine (e.g., 10-20 fold excess for labeling proteins). The final concentration of the organic co-solvent should ideally be less than 10% (v/v) to avoid denaturation of proteins.

- Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours or at 4°C overnight.

3. Purification:

- The purification method will depend on the nature of the labeled molecule.

- For large biomolecules (e.g., proteins): The product can be purified by dialysis or size-exclusion chromatography (gel filtration) to remove excess this compound and byproducts.

- For smaller molecules: The product can be purified by reverse-phase HPLC.

Visualization and Data Presentation

Reaction Workflow

Caption: Experimental workflow for the amide coupling of this compound with an NHS ester.

Reaction Mechanism

Caption: Mechanism of amide bond formation between an NHS ester and a primary amine.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive (hydrolyzed) NHS ester.- Insufficiently basic reaction conditions.- Presence of water or nucleophilic impurities in solvents. | - Use a fresh, properly stored NHS ester.- Ensure the reaction pH is between 8.0 and 9.0 for aqueous reactions, or that a suitable non-nucleophilic base is used in organic solvents.- Use anhydrous solvents and fresh reagents. |

| Multiple spots on TLC | - Incomplete reaction.- Side reactions.- Degradation of starting materials or product. | - Allow the reaction to proceed for a longer time.- Optimize reaction conditions (temperature, stoichiometry).- Ensure the stability of all components under the reaction conditions. |

| Difficulty in purification | - Similar polarity of product and impurities.- Product instability on silica gel. | - Try different solvent systems for extraction and chromatography.- Consider reverse-phase chromatography if the product is sufficiently polar.- For acid-sensitive products, silica gel can be neutralized with triethylamine. |

Safety and Handling

-

This compound: Organic azides can be energetic compounds and should be handled with care. Avoid heating neat and protect from shock. The amine functionality also makes it corrosive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

NHS Esters: Many NHS esters are moisture-sensitive and should be stored in a desiccator at the recommended temperature.

-

Solvents: DMF and DCM are hazardous. Consult the Safety Data Sheets (SDS) for each reagent before use and handle them in a fume hood.

References

- Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.

-

Biofilm Inhibitor Synthesis. Amide Workup. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

-

Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

-

PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

Biotage. 5 Steps to successful flash chromatography. [Link]

-

Reddit. Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? [Link]

-

SciSpace. Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

-

Chemistry LibreTexts. Running a flash column. [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

Quora. Are amines soluble in organic solvents? [Link]

-

PubChem. 8-Bromooctan-1-amine. [Link]

-

PubChem. 5-Azidopentan-1-amine. [Link]

Sources

- 1. 1-Octanamine (CAS 111-86-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. youtube.com [youtube.com]

- 3. Buy 4-Azidobutan-1-amine | 88192-20-5 [smolecule.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. N-Boc-8-azidooctan-1-amine, 1472656-82-8 | BroadPharm [broadpharm.com]

Surface functionalization protocols using 8-Azidooctan-1-amine

An In-Depth Guide to Surface Functionalization using 8-Azidooctan-1-amine: Protocols and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a heterobifunctional linker for robust surface functionalization. The protocols detailed herein are designed to be self-validating, incorporating essential characterization steps to ensure success at each stage of the modification process. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to adapt these methods to your specific applications.

The Strategic Advantage of this compound

This compound is a powerful molecular tool for surface engineering. Its utility lies in its distinct dual functionality:

-

A Primary Amine (-NH₂): This group serves as the initial anchor. It readily forms stable, covalent amide bonds with surfaces rich in carboxylic acid groups. This is a common feature of many biomaterials, nanoparticles, and self-assembled monolayers that have been pre-activated.

-

A Terminal Azide (-N₃): Positioned at the opposite end of an eight-carbon spacer, this group remains inert during the initial surface attachment. It serves as a versatile "handle" for the subsequent, highly specific attachment of biomolecules through bio-orthogonal "click chemistry".[1][2]

The C8 alkyl chain provides a beneficial spatial separation between the surface and the eventual conjugated molecule, which can reduce steric hindrance and improve the accessibility of the attached biomolecule for its intended interactions.

The Two-Stage Functionalization Paradigm

The core strategy revolves around a sequential, two-stage process. This ensures a controlled and efficient build-up of the functional surface, minimizing unwanted side reactions.

-

Stage 1: Surface Priming. The amine terminus of this compound is covalently linked to a pre-functionalized substrate (e.g., one with -COOH groups). This creates a new, stable surface monolayer presenting reactive azide groups.

-

Stage 2: Bio-orthogonal Conjugation. The azide-terminated surface is then reacted with a molecule of interest (e.g., peptide, drug, or fluorescent probe) that has been pre-modified with an alkyne group. This reaction, known as an azide-alkyne cycloaddition, is the cornerstone of click chemistry.[3][4]

Caption: High-level workflow for surface modification using this compound.

Protocol I: Priming Carboxylated Surfaces with this compound

This protocol details the covalent attachment of this compound to a surface presenting carboxylic acid groups using the well-established carbodiimide crosslinker chemistry (EDC/NHS).

Causality: The reaction is initiated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the surface carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of N-hydroxysuccinimide (NHS) displaces the O-acylisourea to form a more stable amine-reactive NHS ester. This semi-stable ester then reacts efficiently with the primary amine of this compound to form a robust and stable amide bond, releasing the NHS leaving group. This two-step activation (EDC and NHS) significantly improves the coupling efficiency compared to using EDC alone.

Materials and Reagents:

-

Carboxylated substrate (e.g., COOH-terminated nanoparticles, self-assembled monolayer, or polymer film)

-

This compound hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Ethanolamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Deionized (DI) water

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Substrate Preparation: Thoroughly clean the carboxylated substrate by sonicating in ethanol and DI water, then dry under a stream of inert gas.

-

Reagent Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare fresh solutions of EDC (e.g., 20 mg/mL) and NHS (e.g., 10 mg/mL) in the Activation Buffer. Causality Insight: EDC is highly susceptible to hydrolysis, so it must be prepared and used fresh for maximal activity.

-

-

Carboxyl Group Activation:

-

Immerse the substrate in the Activation Buffer.

-

Add the EDC and NHS solutions to the buffer to achieve the desired final concentration (see Table 1).

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle agitation.

-

-

Amine Coupling:

-

Remove the substrate from the activation solution and rinse briefly with Coupling Buffer (PBS, pH 7.4).

-

Immediately immerse the activated substrate into a solution of this compound in Coupling Buffer.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under constant, gentle agitation.[5]

-

-

Quenching and Washing:

-

Remove the substrate from the coupling solution.

-

Immerse it in the Quenching Buffer for 15-30 minutes to deactivate any remaining NHS-esters.

-

Wash the surface extensively by sonicating sequentially in DI water, ethanol, and again in DI water to remove any non-covalently bound reagents.

-

Dry the newly azide-functionalized surface under a stream of inert gas and store in a desiccator.

-

Table 1: Typical Reaction Parameters for Surface Priming

| Parameter | Recommended Range | Rationale |

| EDC Concentration | 2 - 10 mM | Sufficient to activate surface carboxyls. Higher concentrations can lead to crosslinking. |

| NHS Concentration | 5 - 20 mM | Stabilizes the activated intermediate, improving reaction efficiency. |

| This compound | 1 - 5 mM | A molar excess over estimated surface sites drives the reaction to completion. |

| Activation pH | 4.5 - 5.0 | Optimal pH for EDC to react with carboxyl groups while minimizing hydrolysis. |

| Coupling pH | 7.2 - 8.0 | Facilitates the nucleophilic attack of the deprotonated primary amine on the NHS ester. |

| Reaction Time | 2 - 24 hours | Longer times can increase coupling density, especially at lower temperatures.[5] |

Protocol II: Validation of Azide Surface Functionalization

It is critical to validate the success of the priming step before proceeding. This ensures that the surface is indeed decorated with azide groups, making the subsequent click reaction possible.

Surface Characterization Techniques:

-

X-ray Photoelectron Spectroscopy (XPS): This is the gold standard for confirming surface elemental composition. A successful functionalization will show a distinct high-resolution N 1s spectrum with a peak around 404 eV, characteristic of the azide (-N₃) group, in addition to the peak from the newly formed amide bond (~400 eV).

-

Water Contact Angle (WCA) Goniometry: The attachment of the C8 alkyl chain will alter the surface energy. Typically, a hydrophilic carboxylated surface will become more hydrophobic after functionalization with this compound, leading to an increase in the measured water contact angle.

-

Fourier-Transform Infrared Spectroscopy (FTIR): In Attenuated Total Reflectance (ATR) mode, FTIR can detect the characteristic azide stretching vibration, which appears as a sharp, strong peak around 2100 cm⁻¹.

Table 2: Example Characterization Data

| Surface Stage | Expected N 1s Peak(s) (XPS) | Typical WCA | Expected FTIR Peak |

| Pristine Carboxylated | N/A (or adventitious N) | < 30° | C=O stretch (~1700 cm⁻¹) |

| Azide-Functionalized | ~400 eV (Amide), ~404 eV (Azide) | > 60° | N₃ stretch (~2100 cm⁻¹) |

Protocol III: Biomolecule Immobilization via Click Chemistry

With a validated azide-presenting surface, you can now attach your alkyne-modified molecule of interest. We present two common pathways: the copper-catalyzed (CuAAC) and the copper-free, strain-promoted (SPAAC) reaction.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Azidooctan-1-amine

This guide offers an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 8-azidooctan-1-amine. This bifunctional linker is a critical component in various bioconjugation and click chemistry applications. This document provides a comprehensive troubleshooting guide and a list of frequently asked questions to help you optimize your synthetic route and improve yields.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

The synthesis of this compound can present several challenges, including low yields, incomplete reactions, and purification difficulties. This section provides detailed, evidence-based solutions to these common issues.

Issue 1: Low Yield of this compound

A diminished yield of the desired product is a frequent obstacle in this synthesis. The root cause often lies in suboptimal reaction conditions, the purity of starting materials, or the presence of side reactions.

Potential Cause 1: Inefficient Azide Introduction

The nucleophilic substitution of a leaving group (typically a halide) with an azide source is the cornerstone of this synthesis. The choice of azide source and reaction solvent profoundly influences the reaction's efficiency.

-

Solution: Sodium azide (NaN₃) is a widely used and cost-effective azide source. To maximize the nucleophilicity of the azide anion, the reaction should be conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] These solvents effectively solvate the sodium cation, freeing the azide anion to act as a potent nucleophile.[2]

Table 1: Comparison of Solvents for Azide Synthesis

| Solvent | Dielectric Constant | Boiling Point (°C) | Key Considerations |

| DMF | 36.7 | 153 | Excellent solubility for sodium azide, facilitating a homogenous reaction. |

| DMSO | 46.7 | 189 | Higher boiling point allows for higher reaction temperatures but can be more challenging to remove during workup. |

| Acetonitrile | 37.5 | 82 | Lower boiling point is advantageous for removal, but the solubility of sodium azide is lower. |

| Water | 80.1 | 100 | Can lead to undesirable hydrolysis of the starting material, especially with alkyl halides. |

Potential Cause 2: Competing Side Reactions

The primary amino group of the starting material, such as 8-bromooctan-1-amine, is also nucleophilic and can compete with the azide anion. This can lead to the formation of dimers or polymers, thereby reducing the yield of the desired product.[3]

-

Solution: To prevent these side reactions, it is highly recommended to protect the primary amine before introducing the azide group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the azide substitution and its facile removal under acidic conditions.[4][5][6]

Experimental Protocol: Boc Protection of 8-Bromooctan-1-amine

-

Dissolve 8-bromooctan-1-amine in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base, for instance, triethylamine (TEA) or sodium bicarbonate (NaHCO₃), to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, perform an aqueous workup to remove the base and any unreacted Boc₂O.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.[4]

Potential Cause 3: Incomplete Reaction

Inadequate reaction time or temperature can result in a significant amount of unreacted starting material, which complicates the purification process and lowers the overall yield.

-

Solution: Careful control of the reaction temperature is crucial. While higher temperatures can accelerate the reaction, they may also promote the formation of byproducts. A temperature range of 75-80 °C is often effective for the synthesis of alkyl azides.[1] It is essential to monitor the reaction's progress by TLC or GC-MS to ensure it goes to completion.

Caption: A streamlined synthetic workflow for this compound.

References

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Bromooctan-1-amine. PubChem. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Sodium Azide - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2007, March 27). A Highly Efficient Azide-Based Protecting Group for Amines and Alcohols. Retrieved from [Link]

-

ResearchGate. (2015, January 1). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Retrieved from [Link]

-

ResearchGate. (2011, January 1). Facile Synthesis of 8-Azido-6-Benzylaminopurine. Retrieved from [Link]

- Steklov, M. Y., et al. (2011). Facile Synthesis of 8-Azido-6-Benzylaminopurine.

-

University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

U.S. Centers for Disease Control and Prevention. (2024, September 6). Sodium Azide. Retrieved from [Link]

- van Veen, B. C., Wales, S. M., & Clayden, J. (2021). Primary and secondary allylic alcohols underwent a regioselective Mitsunobu reaction with readily accessible N-Boc ethyl oxamate to deliver the corresponding N-Boc allylic amines. The Journal of Organic Chemistry, 86(12), 8538-8543.

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Troubleshooting 8-Azidooctan-1-amine Conjugation

Introduction

You are likely using 8-Azidooctan-1-amine to introduce an azide handle onto a carboxylated biomolecule or surface, enabling subsequent Click Chemistry. While this linker is powerful, its specific structure—an 8-carbon alkyl chain separating the amine and azide—introduces unique physicochemical challenges that often manifest as "low coupling efficiency."

This guide moves beyond generic protocols to address the three specific failure modes inherent to this molecule: Hydrophobic Collapse , pH Mismatch , and Reductive Amination (The Staudinger Trap) .

Module 1: The Solubility Paradox (Hydrophobic Collapse)

The Issue: The reaction mixture turns cloudy, or you recover very little conjugated product despite following standard aqueous protocols.

The Science:

While the primary amine (

Troubleshooting Protocol

| Parameter | Standard Protocol (Risk) | Optimized Protocol (Solution) |

| Solvent | 100% Aqueous Buffer | Organic Co-solvent System |

| Preparation | Dissolve directly in buffer | Dissolve linker in DMSO or DMF at 10–50 mM first. |

| Final Mix | 0% Organic | Maintain 5–10% v/v organic solvent in the final reaction. |

| Addition | Add powder to protein | Add linker stock slowly to the protein while vortexing. |

Critical Note: If your protein is sensitive to organic solvents, use a "step-down" dilution method, but ensure the linker is fully solubilized before introduction to the aqueous phase.

Module 2: Amine Coupling Optimization (EDC/NHS Chemistry)

The Issue: You are trying to couple the amine end to a carboxyl group (e.g., on a protein or nanoparticle) using EDC/NHS, but yields are negligible.

The Science: This is a classic pH Conflict .

-

Amine Reactivity: The primary amine on this compound has a pKa

10.5. To be nucleophilic, it must be unprotonated ( -

NHS-Ester Stability: Activated NHS-esters hydrolyze rapidly (half-life < 10 mins) at pH

.

If you run the reaction at pH 7.0 (standard PBS), the amine is 99.9% protonated (

The "Two-Step" Solution

Do not attempt a one-pot mix. Use a pH-shift strategy.[1][2]

-

Activation Step (Low pH): React your Carboxyl-Target with EDC/NHS in MES Buffer (pH 5.0–6.0) for 15 minutes. This stabilizes the active ester.

-

Buffer Exchange/Adjustment: Rapidly desalt (Zeba spin column) or adjust pH to 7.2–7.5 using concentrated Phosphate or Bicarbonate.

-

Coupling Step (High pH): Immediately add the pre-dissolved this compound. The slightly elevated pH allows enough free amine to react while the high concentration of linker drives the kinetics.